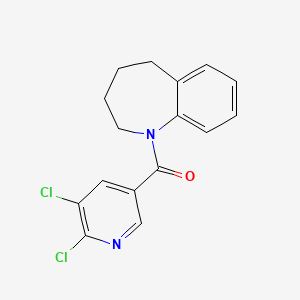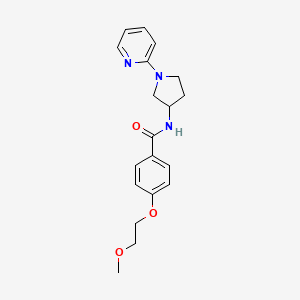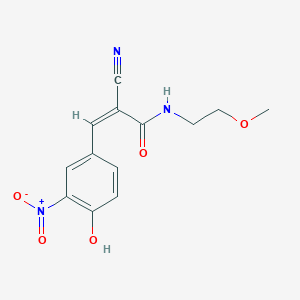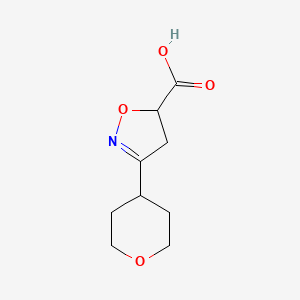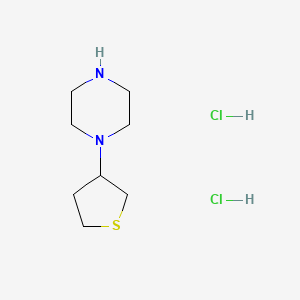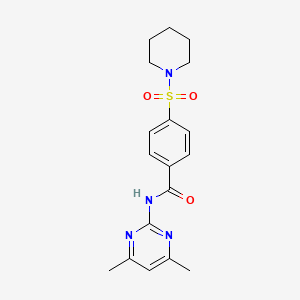
N-(2-(4-(フラン-2-イル)-1H-ピラゾール-1-イル)エチル)-1-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a fascinating chemical compound that combines a range of functional groups, making it significant in various fields. With furan, pyrazole, and triazole rings, this compound is a playground for chemists exploring heterocyclic chemistry. Each ring adds its own set of properties and potential reactivity, leading to its wide applicability in research.
科学的研究の応用
In Chemistry: The compound serves as a versatile building block in organic synthesis, aiding in the creation of more complex molecules.
In Biology: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In Medicine: Due to its unique structure, it is a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.
In Industry: Its stability and reactivity make it useful in materials science, particularly in the design of novel polymers or as a catalyst in various chemical processes.
作用機序
Target of Action
Furan derivatives have been known to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Furan derivatives are known for their diverse biological activities, which can be attributed to their ability to form complexes with proteins and dna .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps. The process begins with the preparation of the furan-2-yl and pyrazol-1-yl moieties. These intermediates are then linked through a series of coupling reactions, utilizing conditions such as palladium-catalyzed cross-coupling or condensation reactions. Common reagents include hydrazine derivatives for pyrazole formation and furans derived from furfural or its derivatives.
Industrial Production Methods: On an industrial scale, the production involves optimized catalytic processes and flow chemistry techniques to ensure high yields and purity. Key to the industrial synthesis is the scalability of each reaction step and the minimization of byproducts through precise control of reaction conditions.
化学反応の分析
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form lactones.
Reduction: Reduction of the pyrazole and triazole rings can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitutions can occur, particularly on the furan and triazole rings.
Common Reagents and Conditions: Oxidizing agents like m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride are employed for reduction. Substitution reactions often require the presence of bases or acids to facilitate the process.
Major Products: Major products from these reactions include various derivatives where functional groups on the furan or pyrazole rings are modified, potentially altering the compound's reactivity and biological activity.
類似化合物との比較
Imidazole derivatives
Thiophene derivatives
Pyridine derivatives
Benzimidazole derivatives
Isoxazole derivatives
Overall, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemically and biologically intriguing compound with diverse applications and a notable impact on scientific research and industrial processes.
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-9-11(16-17-18)13(20)14-4-5-19-8-10(7-15-19)12-3-2-6-21-12/h2-3,6-9H,4-5H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBUUXTTOATEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

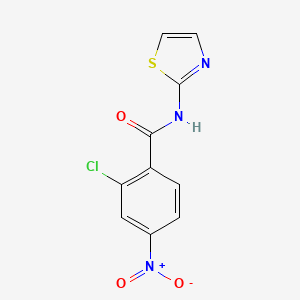
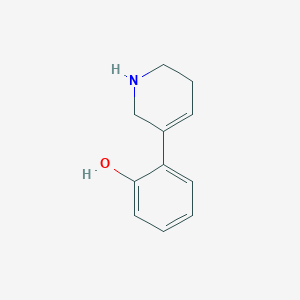
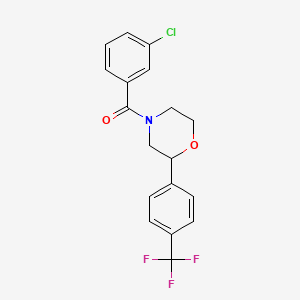
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
